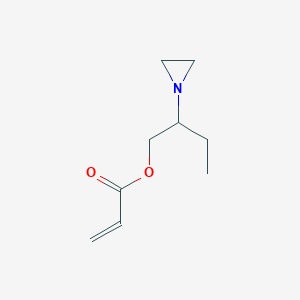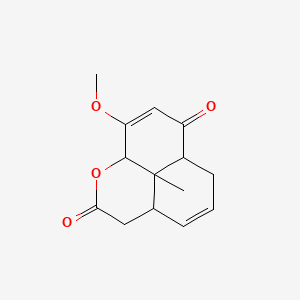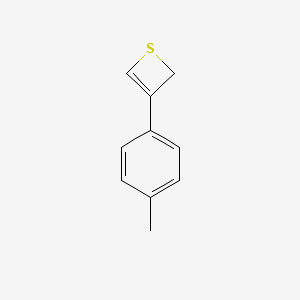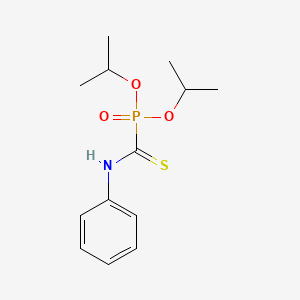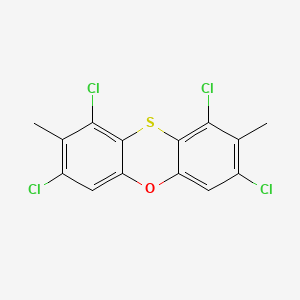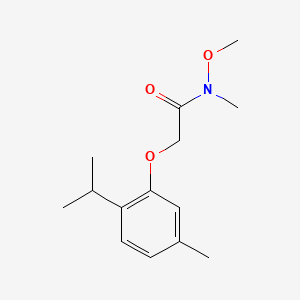
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, is a chemical compound known for its unique properties and applications. It is a derivative of acetohydroxamic acid, which is widely recognized for its role as a potent inhibitor of the urease enzyme in various bacteria and plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, typically involves the reaction of hydroxylamine with ethyl acetate under controlled conditions . The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve the replacement of functional groups using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxamic acids, while reduction can produce amines or hydroxylamines. Substitution reactions result in the formation of various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease, which is crucial for bacterial metabolism.
Medicine: Research explores its potential as a therapeutic agent for treating bacterial infections and other medical conditions.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, involves the inhibition of the urease enzyme . The compound binds to the active site of the enzyme, preventing the hydrolysis of urea and the production of ammonia. This inhibition disrupts the metabolic processes of bacteria, leading to their eventual death. The molecular targets and pathways involved in this mechanism are crucial for understanding its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, can be compared with other similar compounds, such as:
Acetohydroxamic acid: Known for its role as a urease inhibitor, it is structurally similar but lacks the additional functional groups present in the N,O-dimethyl-2-thymyloxy- derivative.
Salicylhydroxamic acid: Another urease inhibitor with a different structural framework, offering distinct properties and applications.
Hydroxylamine derivatives: These compounds share similar inhibitory effects on enzymes but differ in their chemical structures and specific applications.
The uniqueness of acetohydroxamic acid, N,O-dimethyl-2-thymyloxy-, lies in its specific structural modifications, which enhance its inhibitory effects and broaden its range of applications.
Eigenschaften
CAS-Nummer |
97282-07-0 |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
N-methoxy-N-methyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C14H21NO3/c1-10(2)12-7-6-11(3)8-13(12)18-9-14(16)15(4)17-5/h6-8,10H,9H2,1-5H3 |
InChI-Schlüssel |
VLGZDUWSQIJBGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


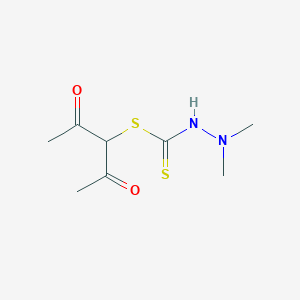


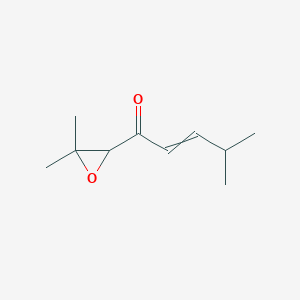
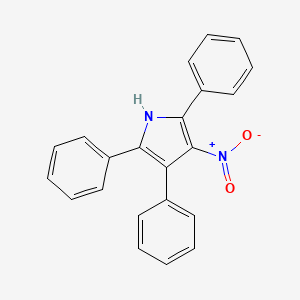
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
